molecular formula C11H17NO2S B2900522 Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate CAS No. 72965-15-2

Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate

Cat. No. B2900522
CAS RN: 72965-15-2
M. Wt: 227.32
InChI Key: WKTSGSNDSJZXHT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate and related compounds have been utilized in various synthetic processes. For instance, ethyl 4-amino-2-trifluormethyl-thiophene-3-carboxylate and similar compounds have been synthesized and characterized using NMR spectroscopy, indicating their importance in the synthesis of complex chemical structures (Hromatka, Binder, & Eichinger, 1974).

Applications in Dye and Colorant Synthesis

  • Ethyl 2-amino-5-methyl-4-(phenylcarbamoyl)thiophene-3-carboxylate has been used in the preparation of novel bis-heterocyclic monoazo dyes, showcasing the role of thiophene derivatives in the dye industry. These dyes exhibit unique solvatochromic behavior and tautomeric structures in various solvents (Karcı & Karcı, 2012).

Antimicrobial Screening

  • The antimicrobial properties of thiophene derivatives, including ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, have been explored. These compounds have shown promising antimicrobial activities, highlighting their potential in medical and pharmaceutical applications (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Characterization and Crystallography

  • The structural analysis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives has been conducted using techniques like X-ray diffraction. This research aids in understanding the molecular geometry and intermolecular interactions of these compounds (Menati, Mir, & Notash, 2020).

Synthetic Utility and Biological Evaluation

  • Thiophene derivatives are widely used as precursors in the synthesis of various polyfunctional substituted thiophenes, which are then evaluated for their biological activities. This demonstrates their versatility in both synthetic chemistry and biological research (Aly & Behalo, 2010).

Dyeing Properties and Applications

  • The synthesis of ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate and its application on polyester fibers as disperse dyes emphasizes the importance of these compounds in textile coloring and material sciences (Rangnekar, Kanetkar, Shankarling, & Malanker, 1999).

properties

IUPAC Name

ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-4-14-11(13)9-8(5-7(2)3)6-15-10(9)12/h6-7H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTSGSNDSJZXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321077
Record name ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24827249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate

CAS RN

72965-15-2
Record name ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
AI Sánchez, R Meneses, JM Mínguez, A Núñez… - academia.edu
Preparation of substituted thienopyrimidinones 3a–d and 4a–q using a microwave-assisted parallel synthesis approach SI-4 Preparation of 6-cyano-substituted thienopyrimidin-4-ones …
Number of citations: 2 www.academia.edu

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